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molecular formula C12H13NO4S B8412005 4-(4-Methylthio-2-pyridyl)-2,4-dioxobutanoic acid ethyl ester

4-(4-Methylthio-2-pyridyl)-2,4-dioxobutanoic acid ethyl ester

Cat. No. B8412005
M. Wt: 267.30 g/mol
InChI Key: PHKWJMSYWVKZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622471B2

Procedure details

The general procedure of Referential Example 17 was repeated through use of 1-(4-methylthio-2-pyridyl)ethanone (1.76 g) and diethyl oxalate (2.86 mL), to thereby give the title compound as a solid (1.64 g, 58%).
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9](=[O:11])[CH3:10])[CH:4]=1.[C:12](OCC)(=[O:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[CH2:16]([O:15][C:13](=[O:14])[C:12](=[O:18])[CH2:10][C:9]([C:5]1[CH:4]=[C:3]([S:2][CH3:1])[CH:8]=[CH:7][N:6]=1)=[O:11])[CH3:17]

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
CSC1=CC(=NC=C1)C(C)=O
Step Two
Name
Quantity
2.86 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC(=O)C1=NC=CC(=C1)SC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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